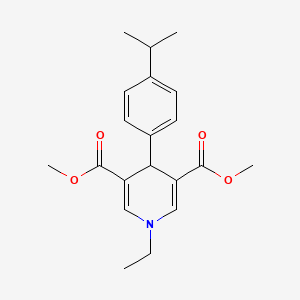![molecular formula C13H19N3O3 B5882620 2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5882620.png)
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2-nitrophenylmethyl group and an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2-nitrobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: Formation of 2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. Additionally, the nitro group may contribute to the compound’s biological activity by forming reactive intermediates.
Properties
IUPAC Name |
2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)16(18)19/h1-4,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGBDZNZZFYODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)



![4-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![1-(3,5-dimethylphenyl)-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B5882626.png)
